REACTION_CXSMILES
|
N1CC[CH2:3][C:2]1=[O:6].[OH-:7].[K+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13]Cl)[CH3:10].O>CS(C)=O>[C:12]([CH2:13][O:7][C:2](=[O:6])[CH3:3])([O:11][CH2:9][CH3:10])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mass of room temperature, it
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with portions of 100 ml of dichoroethane
|
Type
|
CUSTOM
|
Details
|
The combined extracts are evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)COC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |